3-[2-(DIETHYLAMINO)ETHYL]-2-(3-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
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Overview
Description
3-[2-(DIETHYLAMINO)ETHYL]-2-(3-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a diethylaminoethyl group, a fluorophenyl group, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(DIETHYLAMINO)ETHYL]-2-(3-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be attached through alkylation reactions using diethylaminoethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(DIETHYLAMINO)ETHYL]-2-(3-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazolinone derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The exact mechanism of action of 3-[2-(DIETHYLAMINO)ETHYL]-2-(3-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The diethylaminoethyl group may enhance the compound’s ability to cross cell membranes, while the fluorophenyl group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Dimethylaminoethyl)-2-(3-fluorophenyl)-1,2-dihydroquinazolin-4-one: Similar structure but with a dimethylaminoethyl group instead of a diethylaminoethyl group.
3-(2-Diethylaminoethyl)-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one: Similar structure but with a fluorophenyl group at a different position.
Uniqueness
3-[2-(DIETHYLAMINO)ETHYL]-2-(3-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to the specific combination of functional groups and their positions on the quinazolinone core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H24FN3O |
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Molecular Weight |
341.4g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-2-(3-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H24FN3O/c1-3-23(4-2)12-13-24-19(15-8-7-9-16(21)14-15)22-18-11-6-5-10-17(18)20(24)25/h5-11,14,19,22H,3-4,12-13H2,1-2H3 |
InChI Key |
IGFRMDMTZOXULA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CCN(CC)CCN1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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